2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC15136209
Molecular Formula: C20H23N7O3
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N7O3 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C20H23N7O3/c21-18-17(27(28)29)19(22-13-16-7-4-12-30-16)24-20(23-18)26-10-8-25(9-11-26)14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H3,21,22,23,24) |
| Standard InChI Key | OOTGNSZYZSBPBO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NCC4=CC=CO4)[N+](=O)[O-])N |
Introduction
Structural Characteristics
Molecular Architecture
2-(4-Benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine features a pyrimidine core substituted at the 2-position with a 4-benzylpiperazine group, a nitro group at the 5-position, and amines at the 4- and 6-positions. The N-substituent at the 4-position is a furan-2-ylmethyl group. Its molecular formula is C₂₁H₂₅N₇O₃, with a molecular weight of 423.48 g/mol.
The SMILES notation (C1=COC(=C1)CNC2=NC(=C(C(=N2)N)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4) highlights the connectivity of the benzylpiperazine, furan, and nitro groups. X-ray crystallography data for analogous compounds reveal that the benzyl and furan moieties introduce steric bulk, influencing molecular packing and intermolecular interactions .
Key Functional Groups
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Nitro group (NO₂): Enhances electrophilicity and participates in hydrogen bonding .
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Benzylpiperazine: Contributes to lipophilicity and receptor binding, a feature common in kinase inhibitors .
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Furan-methyl: Modulates solubility and electronic effects via its aromatic π-system.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions:
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Pyrimidine Core Formation: Condensation of guanidine nitrate with β-diketones yields 5-nitropyrimidine-2,4,6-triamine.
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Piperazine Substitution: Nucleophilic aromatic substitution at the 2-position with 1-benzylpiperazine under basic conditions .
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Furan-Methyl Introduction: Alkylation of the 4-amine with 2-(chloromethyl)furan.
Example Reaction Scheme:
Optimization Challenges
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Regioselectivity: Competing reactions at the 4- and 6-amine positions require careful temperature control.
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Nitro Group Stability: Reduction risks during catalytic hydrogenation necessitate alternative coupling methods .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies on analogous pyrimidinediamines demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The nitro group facilitates bacterial nitroreductase activation, generating reactive intermediates that damage DNA.
Physicochemical Properties
The low aqueous solubility (0.05 mg/mL in water) necessitates formulation with co-solvents for in vivo studies .
Comparative Analysis with Analogues
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine | C₉H₁₄N₆O₂ | Lacks benzyl and furan groups; lower molecular weight |
| N2-(Furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine | C₉H₉N₅O₃ | Absence of piperazine; simpler structure |
The target compound’s benzylpiperazine and furan groups confer enhanced receptor affinity compared to analogues .
Applications in Medicinal Chemistry
Lead Compound Optimization
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SAR Studies: Piperazine N-benzylation improves blood-brain barrier penetration, making the compound viable for CNS-targeted therapies .
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Prodrug Design: Esterification of the 6-amine increases oral bioavailability.
Patent Landscape
US7435814B2 covers pyrimidinediamines with substituted piperazines for treating inflammatory disorders. The target compound falls within this patent’s scope, suggesting potential IP challenges.
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